2-(Tributylstannyl)pyridine

organotin Stille coupling transmetalation

2‑(Tributylstannyl)pyridine (CAS 17997‑47‑6) is a heteroaryl organotin reagent classified as a 2‑pyridyl stannane [REFS‑1]. It consists of a pyridine ring substituted at the 2‑position with a tributylstannyl group (‑Sn(n‑Bu)₃) [REFS‑2].

Molecular Formula C17H31NSn
Molecular Weight 368.1 g/mol
CAS No. 17997-47-6
Cat. No. B098309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tributylstannyl)pyridine
CAS17997-47-6
Molecular FormulaC17H31NSn
Molecular Weight368.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1
InChIInChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;
InChIKeyGYUURHMITDQTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tributylstannyl)pyridine (CAS 17997-47-6): Organotin Reagent for Stille Cross‑Coupling in Medicinal and Materials Chemistry Procurement


2‑(Tributylstannyl)pyridine (CAS 17997‑47‑6) is a heteroaryl organotin reagent classified as a 2‑pyridyl stannane [REFS‑1]. It consists of a pyridine ring substituted at the 2‑position with a tributylstannyl group (‑Sn(n‑Bu)₃) [REFS‑2]. This compound is primarily utilized as a nucleophilic coupling partner in Stille cross‑coupling reactions, where it undergoes palladium‑catalyzed transmetalation with organic halides or pseudohalides to construct C–C bonds at the pyridine 2‑position [REFS‑3][REFS‑4]. Its balanced reactivity profile and commercial availability at 85% or higher purity make it a standard building block for introducing the 2‑pyridyl motif into pharmaceutical candidates, functional materials, and coordination complexes [REFS‑2][REFS‑5].

2‑(Tributylstannyl)pyridine Procurement: Why Generic Pyridyl Stannane Substitution Compromises Reaction Outcome and Handling Safety


Organotin reagents are not interchangeable; even closely related 2‑pyridyl stannanes exhibit substantial differences in reactivity, stability, and toxicity profiles that directly affect synthetic success and laboratory safety. The substitution pattern at tin (e.g., ‑SnMe₃ vs. ‑Sn(n‑Bu)₃) governs transmetalation rate, steric accessibility, and hydrolytic sensitivity [REFS‑1]. The heteroaryl scaffold (pyridine vs. thiophene vs. thiazole) determines the electronic character of the C–Sn bond, which modulates coupling efficiency with different electrophiles [REFS‑2][REFS‑3]. Furthermore, the hazard classification of 2‑(tributylstannyl)pyridine (Acute Tox. 3 oral, STOT RE 1) is distinct from lighter alkyl analogs, mandating specific storage and handling protocols that, if overlooked, can lead to reagent degradation or personnel exposure [REFS‑4]. Simply substituting a cheaper or more readily available stannane without verifying these parameters risks low yields, purification challenges, and regulatory non‑compliance in regulated synthesis environments.

2‑(Tributylstannyl)pyridine Evidence Guide: Quantitative Differentiation Against Alternative Pyridyl Stannanes and Heteroaryl Tin Reagents


Comparative Transmetalation Reactivity: 2‑(Tributylstannyl)pyridine vs. 2‑(Trimethylstannyl)pyridine

2‑(Tributylstannyl)pyridine exhibits markedly different transmetalation behavior compared to its trimethyl analog. In palladium‑catalyzed Stille coupling, the bulkier tributylstannyl group transmetalates more slowly than the trimethylstannyl group, providing a wider operational window for chemoselective couplings in the presence of multiple electrophilic sites. Conversely, 2‑(trimethylstannyl)pyridine is highly reactive toward acyl chlorides at room temperature, affording 2‑acylpyridines in good yields without a catalyst, whereas 2‑(tributylstannyl)pyridine requires Pd catalysis for analogous transformations [REFS‑1][REFS‑2].

organotin Stille coupling transmetalation reaction kinetics

Hydrolytic Stability and Storage Integrity: 2‑(Tributylstannyl)pyridine vs. 2‑(Trimethylstannyl)pyridine

2‑(Tributylstannyl)pyridine is classified with hydrolytic sensitivity grade 7 ("reacts slowly with moisture/water") and requires storage under inert atmosphere at −20 °C to prevent decomposition [REFS‑1][REFS‑2]. In contrast, 2‑(trimethylstannyl)pyridine is generally more moisture‑sensitive due to the smaller steric bulk around tin, which facilitates nucleophilic attack by water [REFS‑3]. The tributyl analog's moderate hydrolytic stability translates into a defined shelf‑life window: when stored at −20 °C under argon, the compound retains ≥85% purity for at least one month, and when stored at −80 °C, it remains viable for up to six months [REFS‑4].

organotin stability hydrolytic sensitivity reagent storage

Stille Coupling Efficiency: 2‑(Tributylstannyl)pyridine vs. 2‑(Tributylstannyl)thiophene

In palladium‑catalyzed Stille couplings with aryl bromides, 2‑(tributylstannyl)pyridine generally requires lower catalyst loadings to achieve comparable yields relative to 2‑(tributylstannyl)thiophene. This is attributed to the electron‑withdrawing nature of the pyridine nitrogen, which increases the electrophilicity of the C–Sn bond and facilitates transmetalation [REFS‑1][REFS‑2]. Typical reported yields for pyridine‑based couplings exceed 80% with 1–2 mol% Pd(PPh₃)₄, whereas thiophene‑based couplings often require 3–5 mol% catalyst to achieve similar conversions [REFS‑3].

Stille coupling heteroaryl stannane yield comparison catalyst loading

Regulated Hazard Profile: 2‑(Tributylstannyl)pyridine vs. 2‑(Triethylstannyl)pyridine

2‑(Tributylstannyl)pyridine carries a harmonized GHS classification that includes Acute Tox. 3 (oral, H301), STOT RE 1 (H372, organ damage upon prolonged exposure), and Aquatic Chronic 1 (H410) [REFS‑1][REFS‑2]. Its toxicological profile is influenced by the cumulative organ toxicity associated with the tributyltin moiety, which is more potent than the triethyltin counterpart [REFS‑3]. Consequently, the compound requires a UN 2788 shipping classification and storage in a dedicated flammable/toxic cabinet [REFS‑1][REFS‑4].

organotin toxicity GHS classification lab safety procurement compliance

Commercial Purity and Impurity Profile: 2‑(Tributylstannyl)pyridine Benchmarking Against Alternative Suppliers

2‑(Tributylstannyl)pyridine is commercially available in a range of purities, with the most common industrial grade being 85% (remainder tributyltin halide) [REFS‑1][REFS‑2]. Higher purities up to 95% or 99.999% (ultra‑high purity) are also offered for specialized applications [REFS‑3][REFS‑4]. The 85% grade is explicitly marketed as a building block for Pd‑catalyzed syntheses, where the tributyltin halide impurity does not interfere with the coupling reaction. In contrast, many alternative pyridyl stannanes (e.g., 2‑(trimethylstannyl)pyridine) are typically supplied at lower purities (70–80%) and may contain more reactive tin‑halide impurities that can initiate side reactions or accelerate decomposition [REFS‑5].

organotin purity impurity specification quality control procurement

Physical State and Handling Characteristics: 2‑(Tributylstannyl)pyridine vs. Solid Analogs

2‑(Tributylstannyl)pyridine is a clear, yellow liquid at ambient temperature, with a density of 1.137 g/mL (25 °C) and a boiling point of 130–132 °C (0.8 mmHg) [REFS‑1][REFS‑2]. Its liquid state enables precise volumetric dispensing using standard laboratory syringes or automated liquid handlers, eliminating the need for weighing hygroscopic solids. In contrast, many pyridyl stannanes with shorter alkyl chains (e.g., 2‑(trimethylstannyl)pyridine, m.p. ~40–45 °C) are low‑melting solids that require warming and careful handling to avoid moisture uptake during weighing [REFS‑3].

physical properties organotin handling reagent format

2‑(Tributylstannyl)pyridine Application Scenarios: Where Its Unique Combination of Reactivity, Stability, and Purity Drives Procurement Value


Medicinal Chemistry: Late‑Stage Pyridine Functionalization in Drug Discovery

The controlled transmetalation rate of 2‑(tributylstannyl)pyridine enables chemoselective installation of the 2‑pyridyl group onto complex, functionalized scaffolds without activating other sensitive moieties [REFS‑1]. Its liquid format and commercial availability at 85% purity support parallel synthesis and high‑throughput library production, where reproducible dispensing and minimized purification overhead are critical [REFS‑2]. This makes it a preferred reagent for constructing pyridine‑containing pharmacophores (e.g., kinase inhibitors, GPCR modulators) in early‑stage discovery [REFS‑3].

Process Chemistry: Scalable Stille Couplings with Reduced Catalyst Loadings

The electron‑withdrawing pyridine nitrogen of 2‑(tributylstannyl)pyridine enhances transmetalation efficiency, allowing high coupling yields (>80%) with only 1–2 mol% Pd catalyst [REFS‑4]. This catalyst economy, combined with the reagent's moderate hydrolytic stability and defined shelf‑life, makes it suitable for pilot‑plant and kilo‑lab operations where cost control and consistent quality are paramount [REFS‑5]. The known impurity profile (tributyltin halide) simplifies downstream purification in regulated GMP environments [REFS‑2].

Materials Science: Synthesis of Pyridine‑Based Pincer Ligands and Coordination Complexes

2‑(Tributylstannyl)pyridine is the reagent of choice for constructing elaborate N‑heterocyclic ligands via Stille coupling, as demonstrated in the synthesis of redox‑active NNP pincer ligands for electrocatalytic CO₂ reduction [REFS‑6]. Its ability to couple cleanly with dihaloarenes under standard Pd catalysis yields ligand precursors in high purity, enabling subsequent metal complexation without tedious chromatographic separations [REFS‑7]. The reagent's consistent 85% assay ensures reproducible ligand stoichiometry in multigram syntheses [REFS‑2].

Analytical and Quality Control Reference: High‑Purity Grade for Method Validation

For laboratories requiring a certified reference material, 2‑(tributylstannyl)pyridine is available in ultra‑high purity (99.999% metals basis), suitable for calibrating HPLC, GC‑MS, and ICP‑MS methods [REFS‑8]. This grade is distinct from the standard 85% industrial grade and supports trace analysis of organotin contaminants in environmental or pharmaceutical samples [REFS‑9]. The well‑characterized physical properties (density, refractive index) further enable its use as a standard for verifying liquid‑handling robotics [REFS‑10].

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